L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-
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Overview
Description
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- is a complex organic compound belonging to the class of alpha amino acid amides. This compound is characterized by its intricate structure, which includes multiple protective groups and functional moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- involves multiple steps, each requiring specific reaction conditions. The process typically starts with the protection of the amino groups using tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The subsequent steps involve the coupling of protected amino acids and the introduction of the 5-amino-2-methoxybenzoyl moiety. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxybenzoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of protective groups like Boc and Cbz can influence its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester: Shares similar protective groups but differs in its overall structure and applications.
L-Lysinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, diacetate:
Uniqueness
L-Lysinamide,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)- is unique due to its specific combination of protective groups and functional moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C93H111N13O22 |
---|---|
Molecular Weight |
1762.9 g/mol |
IUPAC Name |
benzyl N-[(5S)-6-(3-carbamoyl-4-methoxyanilino)-5-[[2-methoxy-5-[[(2S)-2-[[2-methoxy-5-[[(2S)-2-[[2-methoxy-5-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]benzoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C93H111N13O22/c1-93(2,3)128-92(119)106-75(39-23-27-51-98-91(118)127-59-63-34-18-11-19-35-63)87(114)102-67-43-47-79(123-7)71(55-67)83(110)105-74(38-22-26-50-97-90(117)126-58-62-32-16-10-17-33-62)86(113)101-66-42-46-78(122-6)70(54-66)82(109)104-73(37-21-25-49-96-89(116)125-57-61-30-14-9-15-31-61)85(112)100-65-41-45-77(121-5)69(53-65)81(108)103-72(84(111)99-64-40-44-76(120-4)68(52-64)80(94)107)36-20-24-48-95-88(115)124-56-60-28-12-8-13-29-60/h8-19,28-35,40-47,52-55,72-75H,20-27,36-39,48-51,56-59H2,1-7H3,(H2,94,107)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,111)(H,100,112)(H,101,113)(H,102,114)(H,103,108)(H,104,109)(H,105,110)(H,106,119)/t72-,73-,74-,75-/m0/s1 |
InChI Key |
LKCKJWPPAWQFGK-OFLKTJBXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)OC)C(=O)N[C@@H](CCCCNC(=O)OCC7=CC=CC=C7)C(=O)NC8=CC(=C(C=C8)OC)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)OC)C(=O)NC(CCCCNC(=O)OCC7=CC=CC=C7)C(=O)NC8=CC(=C(C=C8)OC)C(=O)N |
Origin of Product |
United States |
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